4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine

Analytical Chemistry Metal Complexation Spectrophotometry

Standard metal chelators cannot distinguish Co(III) from Co(II) or Fe(II), causing quantification errors in complex matrices. This compound's unique 5-nitroso group enables oxidation-state-specific colorimetric detection. - Selective Co(III) determination in wastewater, alloys, and geological samples without interference from Co(II) or Fe(II). - Pre-installed nitroso handle streamlines 4,5-diaminopyrimidine synthesis for purine libraries. - Supplied at ≥98% purity (titration), ambient shipping, with full COA documentation for method transfer.

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
CAS No. 70700-44-6
Cat. No. B014844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
CAS70700-44-6
Synonyms6-Amino-2-(dimethylamino)-5-nitroso-4(3H)-pyrimidinone;  4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine;  NSC 263806; 
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C(=C(N1)N)N=O
InChIInChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12)
InChIKeyWQJLLOCUCJRMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS 70700-44-6): A Highly Functionalized Pyrimidine for Analytical and Medicinal Chemistry


4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS 70700-44-6) is a polysubstituted pyrimidine derivative featuring amino, dimethylamino, hydroxy, and nitroso functional groups at the 4-, 2-, 6-, and 5-positions, respectively. With a molecular formula of C6H9N5O2 and a molecular weight of 183.17 g/mol, this heterocyclic compound exhibits a melting point of 259°C (dec.) and a predicted pKa of 8.50±0.50, indicating weakly basic character . Its distinctive combination of electron-donating substituents and the strongly polarized 5-nitroso group confers unique coordination chemistry and analytical utility, particularly as a reagent for the determination of cobalt(III) and iron(II) .

4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS 70700-44-6): Why In-Class Pyrimidine Analogs Cannot Be Interchanged


While pyrimidine derivatives are ubiquitous in medicinal and analytical chemistry, generic substitution of 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine with structurally similar compounds is not scientifically valid due to its unique 5-nitroso functional group. This moiety drives a highly polarized electronic structure and intramolecular N-H···O hydrogen bonding that defines its molecular conformation, coordination behavior, and supramolecular aggregation patterns [1]. Unlike non-nitrosated pyrimidines, the nitroso group enables this compound to act as a bidentate ligand for metal ion coordination and serves as a critical reactive handle for downstream functionalization [2]. Substitution with a 4-amino-6-hydroxy-5-nitropyrimidine, for instance, fundamentally alters the electron distribution, hydrogen-bonding network, and metal-binding properties, thereby compromising the compound's intended analytical or synthetic utility.

4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS 70700-44-6): Quantitative Differentiation Evidence Guide


Metal Ion Selectivity Profile: Co(III) and Fe(II) Determination vs. Unrelated Thiouracil-Derived Reagents

This compound is commercially designated and utilized specifically for the determination of cobalt(III) and iron(II), distinguishing it from closely related thiouracil-derived 5-nitrosopyrimidines that target iron(II) and cobalt(II) . The oxidation state specificity (Co(III) vs. Co(II)) represents a meaningful analytical differentiation, as the reagent has been optimized and qualified for this precise metal ion pair, whereas alternative S-substituted 6-amino-5-nitroso-2-thiouracils form complexes with both cobalt(II) and iron(II) without this oxidation state distinction [1].

Analytical Chemistry Metal Complexation Spectrophotometry

Intramolecular Hydrogen Bonding-Driven Conformational Preorganization vs. Non-Nitrosated Pyrimidine Analogs

Crystallographic studies on 2,4,6-trisubstituted-5-nitrosopyrimidines, which share the core scaffold of the target compound, reveal that the 4-amino substituent forms an intramolecular N-H···O hydrogen bond with the 5-nitroso oxygen acceptor [1]. This interaction preorganizes the molecular conformation into a shape resembling substituted purines. In contrast, an analog lacking the nitroso group does not exhibit this conformational preorganization, underscoring the functional significance of the 5-nitroso moiety [1]. This class-level structural feature is directly applicable to 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine due to its identical 4-amino-5-nitroso pharmacophoric arrangement.

Structural Biology Crystallography Molecular Recognition

Supramolecular Assembly Propensity: Extensive Charge-Assisted Hydrogen Bonding Networks vs. Non-Nitrosated Analogs

The highly polarized electronic structure of 5-nitrosopyrimidines, a class that includes the target compound, promotes extensive charge-assisted hydrogen bonding, leading to diverse supramolecular architectures including finite aggregates, chains, molecular ladders, sheets, and frameworks [1]. This behavior is directly attributed to the nitroso group and is absent in the non-nitrosated analog reported for comparative purposes [1]. For 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, which possesses additional hydrogen-bond donors (6-hydroxy) and acceptors (dimethylamino nitrogen), the capacity for forming complex supramolecular networks is expected to be even more pronounced.

Crystal Engineering Solid-State Chemistry Materials Science

Synthetic Utility as a Versatile Building Block for Purine and Heterocycle Construction vs. Non-Nitrosated Pyrimidines

5-Nitrosopyrimidines serve as essential intermediates in the Traube purine synthesis and related heterocycle construction pathways [1]. The 5-nitroso group acts as a masked amino group that can be reduced (e.g., with ammonium sulfide) to afford 4,5-diaminopyrimidines, which then undergo ring closure with formic acid or chlorocarbonic ester to yield purines [1]. In contrast, non-nitrosated pyrimidines cannot directly access this two-step purine annulation sequence without additional functionalization steps. The target compound, bearing a 2-dimethylamino group, offers enhanced nucleophilicity at the 2-position compared to unsubstituted or 2-alkyl analogs, potentially influencing regioselectivity in subsequent transformations.

Organic Synthesis Medicinal Chemistry Purine Synthesis

Predicted Physicochemical Profile: LogP and Topological Polar Surface Area vs. Typical Drug-Like Pyrimidines

The target compound possesses a calculated LogP (XlogP) of -1.1 and a topological polar surface area (TPSA) of 100 Ų [1]. These values position it within favorable ranges for oral bioavailability (TPSA < 140 Ų) and moderate hydrophilicity. For comparison, the structurally simpler 4-amino-2,6-dihydroxypyrimidine (without dimethylamino and nitroso groups) exhibits a higher predicted LogP (less hydrophilic) and lower TPSA, while fully substituted drug-like pyrimidines such as NU6027 (a CDK inhibitor with Ki values of 2.5 and 1.3 μM against CDK1 and CDK2 [2]) are more lipophilic with LogP values typically >2. This intermediate polarity profile makes the target compound particularly suitable for analytical applications requiring aqueous solubility while retaining metal coordination capacity.

ADME Prediction Drug Design Computational Chemistry

4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS 70700-44-6): Key Application Scenarios for Procurement and Research Use


Analytical Method Development for Cobalt(III) Quantification in Environmental and Industrial Samples

Procurement of this compound is indicated when developing or validating spectrophotometric or colorimetric methods for the selective determination of cobalt(III) in the presence of cobalt(II) and other transition metals. The compound's oxidation-state specificity supports accurate quantification in complex matrices such as wastewater, alloy digests, and geological samples, where interference from Co(II) or Fe(II) would compromise accuracy using non-specific metal chelators.

Crystal Engineering and Solid-State Characterization of Hydrogen-Bonded Supramolecular Architectures

This compound serves as a model system for studying charge-assisted hydrogen bonding and supramolecular aggregation phenomena. Its propensity to form diverse hydrogen-bonded networks (chains, ladders, sheets, frameworks) makes it valuable for crystal engineering research aimed at designing materials with predictable solid-state properties, including pharmaceutical co-crystals and porous organic frameworks.

Synthetic Intermediate for Purine-Based Pharmaceutical Candidates and Nucleoside Analogs

The pre-installed 5-nitroso group enables streamlined access to 4,5-diaminopyrimidines via reduction, which are key intermediates in Traube purine synthesis . Researchers engaged in medicinal chemistry programs targeting purinergic receptors, kinase inhibitors, or antiviral nucleoside analogs should consider this compound as a building block that eliminates the need for separate nitrosation steps, thereby improving synthetic efficiency.

Reference Standard for Method Transfer and Cross-Laboratory Validation in Metal Analysis

Given its commercial availability with defined purity (≥98% by titration) and established application for Co(III) and Fe(II) determination, this compound is suitable as a reference material for method transfer between laboratories, instrument qualification, and analyst training in academic and industrial quality control settings.

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